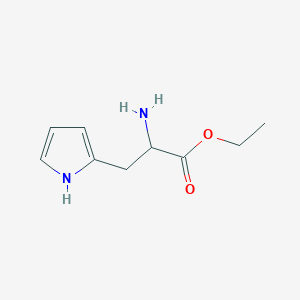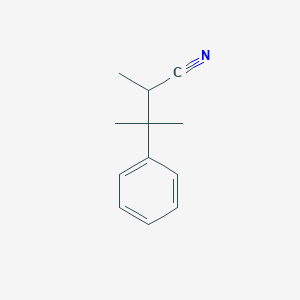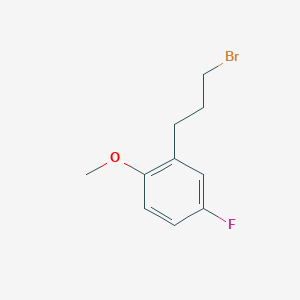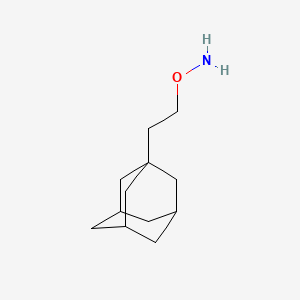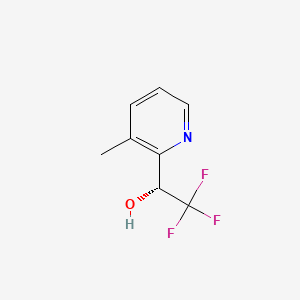
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is a chiral compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific proteins makes it a useful tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol
- (1R)-2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol
- (1R)-2,2,2-trifluoro-1-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This configuration can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1 |
Clave InChI |
NXMDTHFVXWOHBB-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@H](C(F)(F)F)O |
SMILES canónico |
CC1=C(N=CC=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
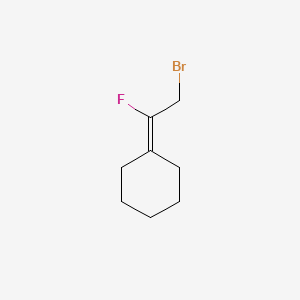

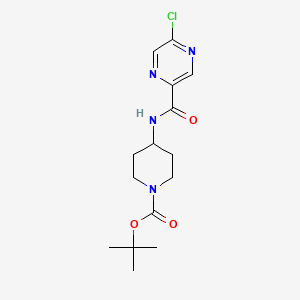
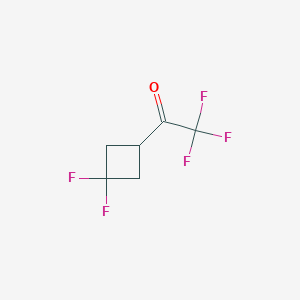
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
